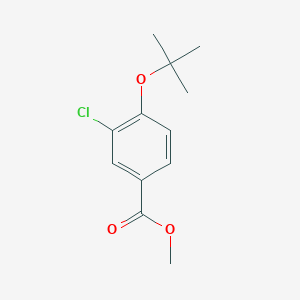
Methyl 4-(tert-Butoxy)-3-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(tert-Butoxy)-3-chlorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxy group and a chlorine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-(tert-Butoxy)-3-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(tert-butoxy)-3-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 4-(tert-Butoxy)-3-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atom.
Hydrolysis: The major products are 4-(tert-butoxy)-3-chlorobenzoic acid and methanol.
Oxidation and Reduction: Oxidation yields quinones, while reduction produces alcohols.
科学研究应用
Methyl 4-(tert-Butoxy)-3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of methyl 4-(tert-butoxy)-3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and chlorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Methyl 4-(tert-Butoxy)-3-chlorobenzoate can be compared with other similar compounds, such as:
Methyl 4-(tert-Butoxy)-benzoate: Lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 4-chlorobenzoate: Lacks the tert-butoxy group, leading to variations in chemical properties and biological activity.
Methyl 3-chlorobenzoate:
The unique combination of the tert-butoxy group and chlorine atom in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
属性
分子式 |
C12H15ClO3 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
methyl 3-chloro-4-[(2-methylpropan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C12H15ClO3/c1-12(2,3)16-10-6-5-8(7-9(10)13)11(14)15-4/h5-7H,1-4H3 |
InChI 键 |
DKLYANOJNACGFM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















